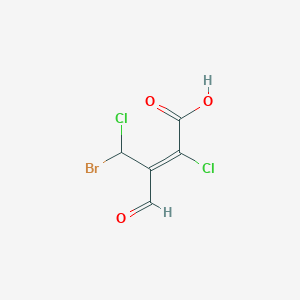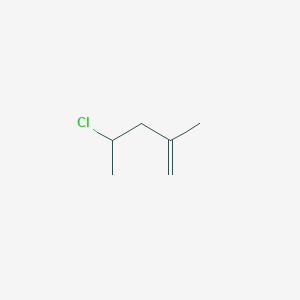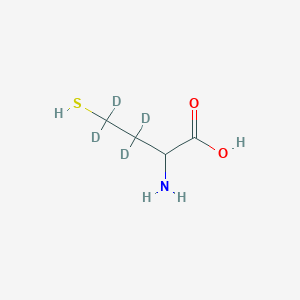![molecular formula C₂₄H₂₃ClO₆ B1145563 [(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate CAS No. 208111-89-1](/img/structure/B1145563.png)
[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Overview
Description
Synthesis Analysis
The synthesis of complex furan derivatives often involves multi-step reactions that include cyclization, condensation, and sometimes rearrangement reactions. For example, furan derivatives are synthesized by treating acetic acids with sodium acetate in acetic anhydride or by heating esters with sodium hydroxide or sodium hydride in dioxane, indicating the sensitivity of furan synthesis to substituent effects (Horaguchi et al., 1990).
Molecular Structure Analysis
Crystal structure determination through methods like single-crystal X-ray diffraction plays a critical role in understanding the molecular structure of furan derivatives. The analysis often reveals the conformation of furan rings and their substituents, showing planar or twisted conformations and how these structures relate to their chemical properties (Wang et al., 2011).
Chemical Reactions and Properties
Furan derivatives undergo various chemical reactions, including electrophilic substitutions, cycloadditions, and nucleophilic additions. Their reactivity can be significantly influenced by substituents on the furan ring, leading to a diverse range of products. The reactions often employ catalysts like palladium iodide for oxidative carbonylation or samarium diiodide for reduction-elimination processes (Gabriele et al., 2012).
Scientific Research Applications
Synthesis Techniques and Applications
Stereoselective Synthesis and Derivative Formation : Research by Gerber and Vogel (2001) demonstrates the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane derivatives, showcasing methods for constructing complex molecular architectures from simpler components. This highlights the compound's relevance in creating specific molecular configurations for advanced synthetic applications (Gerber & Vogel, 2001).
Cytotoxicity and Pharmacological Potential : Meilert, Pettit, and Vogel (2004) explored the transformation of furan derivatives into spiroketal structures, with some derivatives showing evidence of inhibiting cancer cell growth. This indicates the potential use of furan-based compounds in developing therapeutic agents targeting specific cancer cells (Meilert, Pettit, & Vogel, 2004).
Chemical Transformations and Novel Derivatives : Research by Campbell, Collins, and James (1989) on cyclopenta[b]furan derivatives formed by intramolecular displacement reactions illustrates the compound's versatility in generating novel chemical structures, which could be pivotal in materials science or pharmacology (Campbell, Collins, & James, 1989).
Advanced Chemical Structures and Characterization
Crystal Structure Determination : Wang et al. (2011) described the synthesis and crystal structure determination of a 2-Oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, a process critical for understanding the molecular geometry and potential interactions of cyclopenta[b]furan derivatives. This work underlines the importance of structural analysis in the development of new compounds with specific physical or chemical properties (Wang et al., 2011).
Chiral Resolution and Configuration Determination : Nemoto et al. (2004) demonstrated the chiral resolution and determination of absolute configuration for cyclopenta[b]furan derivatives, a crucial step in the development of enantiomerically pure compounds for pharmaceutical applications (Nemoto et al., 2004).
properties
IUPAC Name |
[(3aR,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO6/c25-16-7-4-8-18(11-16)29-14-17(26)9-10-19-20-12-23(27)30-22(20)13-21(19)31-24(28)15-5-2-1-3-6-15/h1-11,17,19-22,26H,12-14H2/b10-9+/t17-,19+,20+,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUVARNLPCHRRP-AWYUYJLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(COC4=CC(=CC=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)/C=C/[C@@H](COC4=CC(=CC=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4R,5R,6aS)-4-((S,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


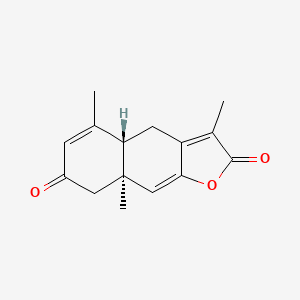
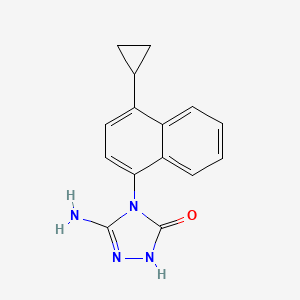
![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1145490.png)
